REACTION_CXSMILES
|
[P:1](OC)(OC)[O:2][CH3:3].[CH3:8][CH:9]([OH:13])[CH:10]([OH:12])[CH3:11]>CO>[CH3:3][O:2][P:1]1[O:13][CH:9]([CH3:8])[CH:10]([CH3:11])[O:12]1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
COP1OC(C(O1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |